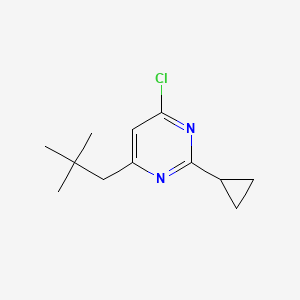
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (abbreviated as ABT-2TDP) is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and ABT-2TDP has been identified as a potential drug target for the treatment of a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Synthesis of Heterocycles
The chemical compound is used in the synthesis of heterocyclic compounds. For instance, Singh and Kumar (1987) demonstrated the single-step synthesis of condensed heterocyclic compounds through intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives (Singh & Kumar, 1987).
Molecular Structure Studies
Research by Hwang et al. (2006) focused on the synthesis and molecular structure of similar compounds, specifically 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, revealing insights into molecular crystallization and intermolecular hydrogen bonding (Hwang et al., 2006).
Development of Novel Derivatives
Vahedi et al. (2010) explored the facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using similar chemical structures. This study illustrates the potential for creating a wide variety of tetrazepines, showcasing the compound's versatility in synthesizing novel derivatives (Vahedi et al., 2010).
Human Renin Inhibitory Activity
Roberts et al. (1990) conducted a study on 1,2,4-triazolo[4,3-a]pyrazine derivatives, including similar compounds, to investigate their human renin inhibitory activity. This research provides insights into the therapeutic potential of these compounds in cardiovascular health (Roberts et al., 1990).
Antimicrobial Activities
Research by Bektaş et al. (2007) on 1,2,4-Triazole derivatives, including compounds structurally similar to the one , demonstrated antimicrobial activities. This highlights the compound's potential application in developing antimicrobial agents (Bektaş et al., 2007).
Plant Growth-Promoting Activities
A study by Ye et al. (2008) on novel 6-aryl-3-(1,2,3,4-tetrahydroxybutan-1-yl)-7H-1,2,4-triazolo[3,4-b][1,3 ,4]thiadiazines, synthesized using related chemical structures, revealed plant growth-promoting activities. This suggests the utility of such compounds in agricultural sciences (Ye et al., 2008).
Propriétés
IUPAC Name |
2-(4-aminobutan-2-yl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-8(4-5-11)16-10(17)3-2-9(14-16)15-7-12-6-13-15/h2-3,6-8H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWNEGRWXOLYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



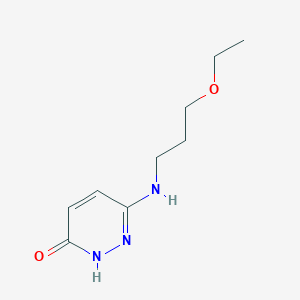


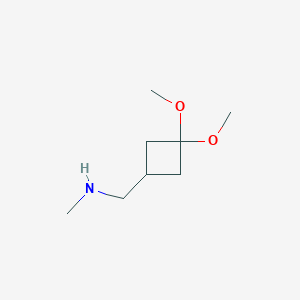


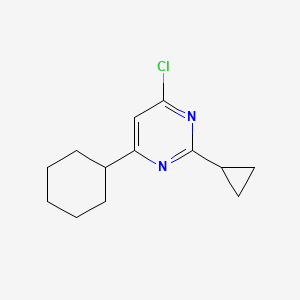

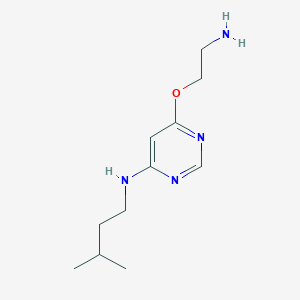
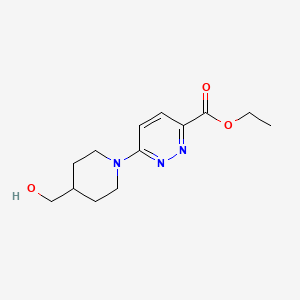
![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
